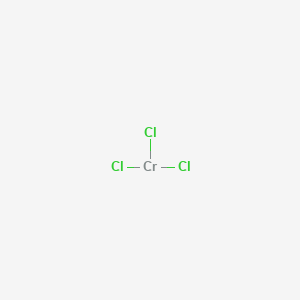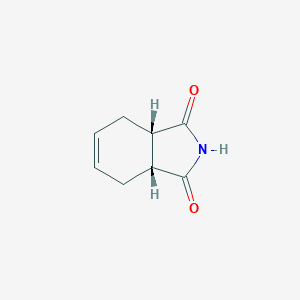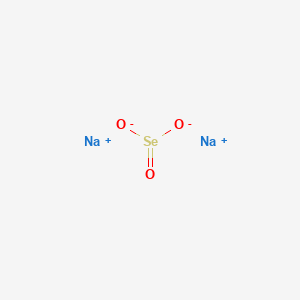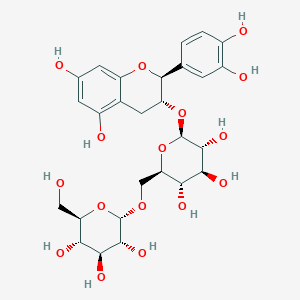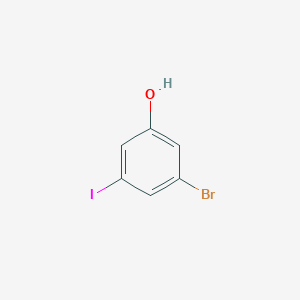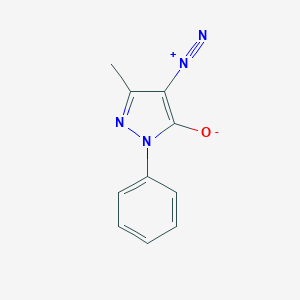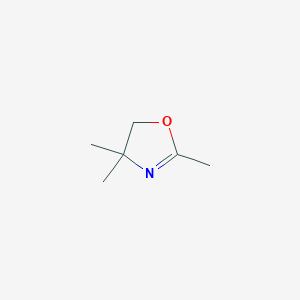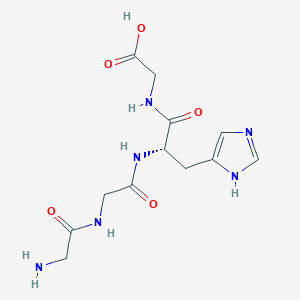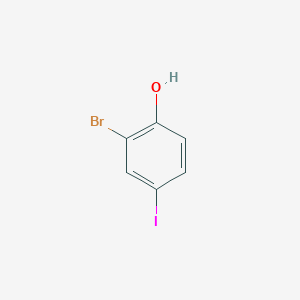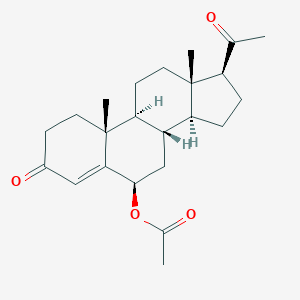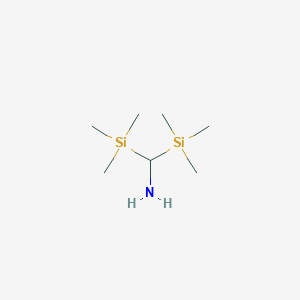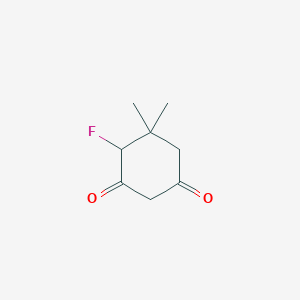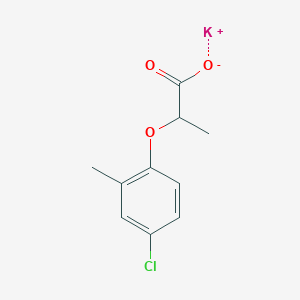
Mecoprop-potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mecoprop-potassium is a widely used herbicide that belongs to the phenoxy herbicide group. It is primarily used to control broadleaf weeds in various crops, including wheat, barley, oats, and rye. Mecoprop-potassium is also used in non-crop areas such as lawns, parks, and golf courses. It is considered a safe and effective herbicide when used according to the label instructions.
Mécanisme D'action
Mecoprop-potassium works by mimicking the plant's natural growth hormones, specifically auxins. Auxins are responsible for regulating plant growth and development. Mecoprop-potassium disrupts this process by binding to the auxin receptors, leading to uncontrolled growth and eventual death of the plant.
Effets Biochimiques Et Physiologiques
Mecoprop-potassium has been found to have minimal impact on non-target organisms, including humans and animals. It is rapidly degraded in the environment and does not persist in soil or water. However, it can be toxic to aquatic organisms in high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
Mecoprop-potassium is widely used in laboratory experiments to study plant growth and development. Its effectiveness against broadleaf weeds makes it a valuable tool for researchers studying plant physiology. However, its toxicity to aquatic organisms limits its use in certain experiments.
Orientations Futures
There are several future directions for research on mecoprop-potassium. One area of interest is its potential use as a growth regulator in crops. Studies have shown that mecoprop-potassium can increase crop yields by promoting root growth and reducing weed competition. Another area of interest is its potential use in bioremediation. Mecoprop-potassium has been found to be effective in degrading herbicides in soil, making it a potential tool for cleaning up contaminated sites. Finally, more research is needed to understand the long-term effects of mecoprop-potassium on soil health and microbial communities.
Méthodes De Synthèse
Mecoprop-potassium is synthesized by reacting 2-methyl-4-chlorophenoxyacetic acid with potassium hydroxide. The reaction takes place in the presence of a solvent, usually methanol or ethanol. The resulting product is a white crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
Mecoprop-potassium has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of broadleaf weeds, including dandelion, clover, and thistle. Mecoprop-potassium works by disrupting the plant's growth hormones, leading to stunted growth and eventual death.
Propriétés
Numéro CAS |
1929-86-8 |
|---|---|
Nom du produit |
Mecoprop-potassium |
Formule moléculaire |
C10H10ClKO3 |
Poids moléculaire |
252.73 g/mol |
Nom IUPAC |
potassium;2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C10H11ClO3.K/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
OFCQYQOZASISIU-UHFFFAOYSA-M |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |
Autres numéros CAS |
42425-86-5 1929-86-8 |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Numéros CAS associés |
93-65-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



